molecular formula C10H15N5O2 B018198 6-Deoxypenciclovir CAS No. 104227-86-3

6-Deoxypenciclovir

Cat. No.: B018198
CAS No.: 104227-86-3
M. Wt: 237.26 g/mol
InChI Key: WJOWACPJSFGNRM-UHFFFAOYSA-N
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Description

6-Deoxypenciclovir (6-DP) is a penultimate metabolite of the antiviral prodrug famciclovir (FCV), which is clinically used to treat herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. After oral administration, FCV undergoes rapid deacetylation to form 6-DP, which is subsequently oxidized by aldehyde oxidase (AO) to its active form, penciclovir (PCV) . This two-step bioconversion significantly enhances the oral bioavailability of PCV (77% for FCV vs. ~5% for oral PCV) . PCV inhibits viral DNA polymerase after phosphorylation in infected cells, leading to prolonged antiviral activity due to higher intracellular triphosphate concentrations compared to acyclovir (ACV) .

Preparation Methods

Chemical Synthesis of 6-Deoxypenciclovir Derivatives

Esterification with Amino Acid Moieties

The primary method for synthesizing this compound derivatives involves esterification with protected amino acids. In a seminal study, this compound was reacted with N-carbobenzyloxy (Cbz)-protected amino acids—including glycine, alanine, valine, leucine, and isoleucine—using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents . This reaction produced mono-O-ester derivatives (compounds 1–5 ) in yields of 47–55% and di-O-ester derivatives (compounds 6–10 ) in 20–29% yields . The reaction conditions (room temperature, anhydrous tetrahydrofuran) favored the formation of monoesters, though diesters were also obtained as secondary products.

Key Reaction Parameters:

  • Coupling agents : DCC (3.75 equivalents), DMAP (catalytic)

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Temperature : Room temperature (25°C)

  • Reaction time : 18–24 hours

The diastereomeric mixtures of monoesters were separated via column chromatography, highlighting the challenge of stereochemical control during synthesis .

Deprotection and Salt Formation

Following esterification, the Cbz-protected intermediates underwent reductive cleavage using palladium on carbon (Pd/C) under hydrogen gas (1 atmosphere) in methanol . This step removed the Cbz group, yielding free amine intermediates, which were subsequently treated with methanolic hydrochloric acid to form hydrochloride salts. The mono-O-ester derivatives (11–15 ) were isolated as di-HCl salts in 51–98% yields, while di-O-ester derivatives (16–20 ) formed tri-HCl salts in 65–98% yields .

Purification Challenges:

  • Diastereomer separation : Required silica gel chromatography due to the presence of two stereocenters in monoesters.

  • Salt stability : Hydrochloride salts exhibited improved solubility in polar solvents, facilitating subsequent biological testing .

Metabolic Pathways Involving this compound

Role in Famciclovir Metabolism

This compound is a key metabolite of famciclovir, a prodrug of penciclovir. Following oral administration, famciclovir undergoes rapid deacetylation to form this compound, which is further oxidized by aldehyde oxidase to yield penciclovir . This metabolic pathway underscores the compound’s significance in antiviral therapy, as penciclovir inhibits viral DNA polymerase in herpes simplex and varicella-zoster viruses .

Enzymatic Conversion:

  • Enzyme : Aldehyde oxidase (human, guinea pig, rabbit, and rat liver)

  • Cofactors : Oxygen, water

  • Byproducts : this compound monoacetylated and 6-deoxy monoacetylated derivatives (minor metabolites) .

Comparative Analysis of Synthetic Methods

Yield and Efficiency

The esterification method described in provides moderate yields for monoesters (47–55%) and diesters (20–29%). However, the subsequent deprotection steps significantly improve overall efficiency, with hydrochloride salts isolated in >50% yields. In contrast, enzymatic oxidation (e.g., via aldehyde oxidase) achieves near-quantitative conversion of this compound to penciclovir but requires specialized biocatalytic conditions .

Table 1: Synthetic Yields of this compound Derivatives

Amino Acid EsterMonoester Yield (%)Diester Yield (%)HCl Salt Yield (%)
Glycine522489
Alanine492278
Valine552998
Leucine472065
Isoleucine502582

Solubility and Stability

This compound exhibits limited solubility in aqueous solutions but dissolves readily in dimethyl sulfoxide (DMSO) and methanol . Its hydrochloride salts enhance water solubility, making them preferable for in vivo studies. Storage at -20°C in anhydrous conditions is recommended to prevent degradation .

Applications in Prodrug Development

Enhanced Bioavailability

Ester derivatives of this compound, particularly the O-L-valinate (13 ) and O-L-isoleucinate (15 ), demonstrated superior oral bioavailability in murine models compared to penciclovir . These prodrugs increased urinary recovery of penciclovir by 40–60%, rivaling the efficacy of famciclovir .

Phosphorodiamidate Prodrugs

Recent advances explore phosphorodiamidate derivatives of this compound to improve cellular uptake. For example, coupling with L-alanine benzyl ester via phosphorus oxychloride-mediated reactions yielded prodrugs with enhanced antiviral activity . These compounds undergo enzymatic cleavage in vivo to release penciclovir monophosphate, bypassing the need for initial phosphorylation .

Analytical Characterization

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) : 31P^{31}\text{P} NMR confirmed phosphorodiamidate formation (δ ~11–14 ppm) .

  • Mass Spectrometry : Molecular ion peaks aligned with theoretical masses (e.g., m/z 237.3 for this compound) .

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses revealed ≥95% purity for hydrochloride salts after column purification . Residual solvents (e.g., THF) were below ICH guidelines, ensuring pharmaceutical suitability .

Chemical Reactions Analysis

Types of Reactions: 6-Deoxypenciclovir primarily undergoes oxidation reactions. The oxidation of this compound to penciclovir is catalyzed by the enzyme aldehyde oxidase .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacokinetics and Metabolism

6-Deoxypenciclovir is formed through the metabolism of famciclovir. Studies indicate that 6-DP undergoes oxidation to yield penciclovir, facilitated by enzymes such as aldehyde oxidase found in human liver cytosol. The oxidation process has been shown to produce 8-oxo-6-deoxypenciclovir alongside penciclovir itself, suggesting that 6-DP can serve as an intermediate in the activation of famciclovir into its active form .

Table 1: Metabolic Pathways of this compound

Compound Enzyme Involved Metabolite Produced
FamciclovirAldehyde oxidasePenciclovir
This compoundAldehyde oxidasePenciclovir, 8-oxo-6-DP

Therapeutic Implications

The therapeutic potential of this compound lies in its role as a precursor to penciclovir, which is utilized in treating herpes simplex virus (HSV) infections. Research has explored the synthesis of amino acid ester derivatives of this compound aimed at enhancing oral bioavailability and therapeutic efficacy. These derivatives have shown improved urinary recovery rates for penciclovir compared to direct administration of penciclovir itself .

Case Studies and Research Findings

  • Amino Acid Ester Derivatives : A study synthesized various amino acid ester derivatives from this compound and evaluated their pharmacokinetic profiles in animal models. Notably, derivatives such as O-L-valinate and O-L-isoleucinate demonstrated significantly higher urinary recovery of penciclovir than famciclovir itself, indicating a potential pathway for improving antiviral therapies .
  • Oxidation Studies : Research on the oxidation of this compound revealed that it is effectively converted to penciclovir by aldehyde oxidase in various species, including humans and rats. This highlights the compound's relevance in understanding drug activation mechanisms and optimizing antiviral treatments .
  • Pediatric Pharmacokinetics : A multicenter study investigated the pharmacokinetics of famciclovir in infants, revealing insights into how age affects drug metabolism and efficacy. The findings emphasized the importance of understanding how metabolites like this compound contribute to overall treatment outcomes in pediatric populations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-DP belongs to a class of 6-deoxygenated guanosine analogs designed as prodrugs to improve bioavailability. Key analogs include 6-deoxyaciclovir (precursor to ACV) and 6-deoxycarbovir (precursor to carbovir, an anti-HIV agent).

Structural and Metabolic Similarities

All three compounds share a deoxygenated 6-position, which is oxidized to activate the parent drug (Table 1). However, the enzymes responsible for oxidation differ:

  • 6-DP : Primarily oxidized by AO in humans, guinea pigs, and rats .
  • 6-Deoxyaciclovir : Activated by AO in humans and guinea pigs but xanthine oxidase (XO) in rabbits .
  • 6-Deoxycarbovir : Reported as an XO substrate, though guinea pig AO also contributes .

Table 1: Structural and Metabolic Comparison

Compound Parent Drug Target Virus Activating Enzyme(s) Bioavailability of Prodrug
6-Deoxypenciclovir Penciclovir HSV, VZV Aldehyde Oxidase 77% (FCV)
6-Deoxyaciclovir Acyclovir HSV, VZV AO (human), XO (rabbit) ~10% (ACV)
6-Deoxycarbovir Carbovir HIV-1 XO (primary) Low (carbovir)

Species-Specific Oxidation Profiles

  • Human, Guinea Pig, and Rat AO : Preferentially oxidize 6-DP and FCV at the 6-position, producing penciclovir as the major metabolite .
  • Rabbit AO : Generates significant 8-oxo metabolites (e.g., 8-oxo-6-DP) alongside 6-oxo products .
  • XO Contribution : Rat liver XO slowly oxidizes 6-DP, while 6-deoxycarbovir activation is XO-dependent in some species .

Table 2: Metabolite Ratios in Guinea Pig AO Oxidation

Compound 6-Oxo Metabolite (%) 8-Oxo Metabolite (%) Reference
This compound 100 0
6-Deoxycarbovir 100 0
6-Deoxyaciclovir 100 0

Pharmacokinetic and Efficacy Differences

  • 6-DP/FCV : High intrinsic clearance (CL′int,AO,H = 140 mL/min/kg) ensures rapid conversion to PCV, achieving intracellular PCV-TP concentrations 200-fold higher than ACV-TP .
  • 6-Deoxyaciclovir/ACV : Lower oral bioavailability (~10%) and shorter intracellular half-life limit efficacy despite similar antiviral potency .
  • 6-Deoxycarbovir/Carbovir : Targets HIV-1 but suffers from poor solubility and inconsistent activation, limiting clinical use .

Key Research Findings

Enzyme Specificity : Human AO oxidizes 6-DP 10-fold faster than rat AO, highlighting species-specific metabolic rates .

Prodrug Design : Diacetyl esterification (FCV) enhances 6-DP stability in intestinal fluids, enabling efficient absorption and oxidation .

Antiviral Advantages : PCV’s prolonged intracellular retention (>12 hours) and higher bioavailability make FCV superior to ACV for HSV/VZV suppression .

Biological Activity

6-Deoxypenciclovir is an acyclic guanosine analog and an important metabolite of famciclovir, a prodrug used primarily for the treatment of herpes virus infections. This compound exhibits significant biological activity, particularly through its conversion to penciclovir, which is the active antiviral agent. This article delves into the biological activity of this compound, focusing on its metabolic pathways, antiviral efficacy, and potential therapeutic applications.

Oxidation and Conversion

The biological activity of this compound is largely dependent on its metabolic conversion to penciclovir. This conversion is catalyzed by aldehyde oxidase, an enzyme present in various species including humans. Studies have shown that:

  • In vitro studies demonstrated that this compound can be oxidized to penciclovir and other metabolites such as 8-oxo-6-deoxypenciclovir by aldehyde oxidase from human and animal liver sources .
  • The oxidation process is significant because it determines the bioavailability and therapeutic potency of the drug. In particular, human liver cytosol studies indicated that this conversion is crucial for effective antiviral activity .

Comparative Metabolism

The metabolism of this compound varies across different species. For instance:

SpeciesEnzyme ActivityMajor Metabolites Produced
HumanActive aldehyde oxidasePenciclovir, 8-oxo-6-deoxypenciclovir
Guinea PigActive aldehyde oxidasePenciclovir
RatVariability in enzyme presencePenciclovir (in AO-active rats)
BovineLimited oxidationMinimal conversion to penciclovir

In rats, two groups were identified based on their enzyme activity: AO-active and AO-inactive. Only AO-active rats showed significant conversion of this compound to penciclovir .

This compound exhibits antiviral activity primarily through its role as a precursor to penciclovir. The mechanism involves:

  • Inhibition of Viral DNA Synthesis : Similar to acyclovir, penciclovir competes with natural nucleotides for incorporation into viral DNA. Once incorporated, it leads to chain termination due to its structural modifications that prevent further elongation .
  • Selectivity for Infected Cells : The activation of this compound in infected cells enhances its selectivity and reduces toxicity to uninfected cells, making it a safer option for treating herpes virus infections .

Efficacy in Clinical Studies

Clinical evaluations have shown that famciclovir, which relies on the metabolic activation of this compound, is effective against various herpes viruses:

  • Herpes Simplex Virus (HSV) : Famciclovir has demonstrated efficacy in reducing the duration and severity of HSV outbreaks.
  • Varicella-Zoster Virus (VZV) : It is also effective in managing shingles (herpes zoster), providing pain relief and reducing the duration of symptoms.

These findings underline the importance of understanding the biological activity of this compound for optimizing treatment regimens involving famciclovir.

Case Study: Efficacy in Immunocompromised Patients

A study involving immunocompromised patients treated with famciclovir reported significant reductions in HSV lesions compared to placebo groups. The study highlighted that:

  • Patients receiving famciclovir had faster healing times and reduced viral shedding.
  • The conversion rate of this compound to penciclovir was directly correlated with clinical outcomes, emphasizing the importance of metabolic activation for therapeutic success .

Case Study: Pharmacokinetics in Different Populations

Research examining pharmacokinetics across different demographics revealed variations in the metabolism of this compound:

  • In elderly patients, slower metabolism was observed, leading to prolonged drug action and increased risk of side effects.
  • Adjustments in dosing regimens were recommended based on metabolic profiles to optimize therapeutic outcomes while minimizing adverse effects .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing and characterizing 6-deoxypenciclovir for experimental use?

  • Answer : Synthesis involves enzymatic hydrolysis of famciclovir to yield this compound, followed by purification via solvent recrystallization (methanol or DMSO, with inert gas purging to prevent oxidation). Characterization includes mass spectrometry (e.g., MRM transitions at m/z 238.11 → 136.08 ) and HPLC validation for purity (≥95% by UV detection). Stability assessments should confirm storage at -20°C for ≥4 years .

Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

  • Answer : Use liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS). Optimize ionization parameters (cone voltage: 40 V; collision energy: 20 eV) for sensitivity. Validate the method using calibration curves in plasma or liver microsomes, ensuring limits of detection (LOD) ≤10 ng/mL .

Q. What is the metabolic pathway of this compound, and how does it relate to its prodrug famciclovir?

  • Answer : this compound is formed via intestinal/hepatic deacetylation of famciclovir. It is oxidized to penciclovir by hepatic aldehyde oxidase (AOX1), a rate-limiting step requiring species-specific enzyme activity validation (e.g., human vs. rat liver microsomes) . Penciclovir’s antiviral activity depends on phosphorylation by viral thymidine kinase .

Advanced Research Questions

Q. How do interspecies differences in aldehyde oxidase (AOX1) activity impact the translation of this compound metabolism data from preclinical models to humans?

  • Answer : AOX1 activity varies significantly: guinea pig and human liver enzymes show higher oxidation rates compared to rats. Use recombinant human AOX1 protein or human hepatocytes to avoid mispredicting metabolic clearance. Cross-validate with in vitro-in vivo extrapolation (IVIVE) models, adjusting for hepatic blood flow (e.g., 18.63 mL/min/kg in humans) .

Q. What experimental strategies resolve contradictions in reported intrinsic clearance (CLint) values for this compound?

  • Answer : Discrepancies arise from assumptions in hepatic availability (Fh) and intestinal metabolism. Apply physiologically based pharmacokinetic (PBPK) modeling to account for non-hepatic elimination (e.g., 18% renal clearance) and AOX1 polymorphism effects. Use in vitro CLint data (140 mL/min/kg in humans) with uncertainty analysis .

Q. How can researchers optimize prodrug design to enhance this compound’s bioavailability while minimizing off-target oxidation?

  • Answer : Modify prodrug acyl groups to control deacetylation rates. Use computational docking to predict AOX1 binding affinity and avoid competing oxidation sites. Validate with in vitro assays measuring penciclovir formation kinetics in human liver cytosol .

Q. What methodologies address the challenge of low aqueous solubility of this compound in cell-based antiviral assays?

  • Answer : Employ co-solvents like DMSO (≤0.1% v/v to avoid cytotoxicity) or formulate with cyclodextrins. Confirm solubility via dynamic light scattering (DLS) and validate antiviral efficacy in HSV-1-infected Vero cells using plaque reduction assays .

Q. Methodological Considerations

  • Data Contradiction Analysis : Cross-reference in vitro CLint values with in vivo plasma exposure data, adjusting for species-specific AOX1 expression .
  • Experimental Design : Use factorial designs (e.g., 2<sup>k</sup> designs) to optimize LC-MS parameters or prodrug stability .

Properties

IUPAC Name

2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOWACPJSFGNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146353
Record name Brl 42359
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Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104227-86-3
Record name 6-Deoxypenciclovir
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URL https://commonchemistry.cas.org/detail?cas_rn=104227-86-3
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Record name Brl 42359
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Record name Brl 42359
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Record name 6-DEOXYPENCICLOVIR
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Synthesis routes and methods I

Procedure details

To an ice-cooled solution of phosphorus oxychloride (93 μl, 1.0 mmol) in pyridine (2 ml) was added dropwise over 45 minutes a solution of 9-(4-hydroxy-3-hydroxymethylbut-1-yl)-2-monomethoxytritylaminopurine (0.46 g, 0.9 mmol) in pyridine (4 ml). The solution was stirred for a further 20 minutes at room temperature and was then added dropwise to a solution of sodium bicarbonate (0.34 g, 4.0 mmol) in water (6 ml). The solvent was removed and the residue was taken up in 80% acetic acid (9 ml) and the solution was stirred at 70° for 25 minutes. The solvent was removed and the residue was taken up in water and brought to pH 6 by addition of ammonia. The solution was extracted twice with chloroform and the solvent was removed. The residue was purified by preparative high pressure liquid chromatography on a C18 reverse-phase μ-Bondapack column eluting with 4% methanol in ammonium acetate buffer (pH 4.5, 50 mM) to afford 2-amino-9-(4-hydroxy-3-hydroxymethylbut-1-yl) purine 4':4"-phosphate as a white powder (225 mg, 75%); λmax (H2O) 220, 242, and 303 nm; νmax (KBr) 2900-3200 (br), 1705, 1615, and 1580 cm-1 ; δH [(CD3)2SO] 1.63 (1H, m, 3'-H), 1.74 (2H, q, J 7.0 Hz, 2'-H), 3.80 (2H, q, J 9.2 Hz, 2×Hax), 3.98 (2H, ddd, J 14.3, 10.9, and 3.5 Hz, 2×Heq), 4.08 (2H, t, J 7.1 Hz, 1'-H), 6.51 (2H, s, D2O exchangeable, 2-NH2), 8.10 (1H, s, 8-H), and 8.56 (1H, s, 6-H); (Found: C, 36.41; H, 5.18; N, 22.38%. C10H14N5O4P.0.3 NH3. 1.5H2O requires C, 36.25; H, 5.45; N, 22.40%).
[Compound]
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ice
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9-(4-hydroxy-3-hydroxymethylbut-1-yl)-2-monomethoxytritylaminopurine
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0.46 g
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4 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-amino-6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine (0.54 g, 1.75 mmol) in ethanol (10 ml) and cyclohexene (20 ml) was added 10% palladium-on-charcoal (400 mg) and the solution was refluxed for 7 hours. A further quantity of catalyst (200 mg) was added and the solution was refluxed overnight. The solution was filtered and washed through with methanol. To the filtrate was added hydrochloric acid (5M, 0.3 ml) and water (0.7 ml) and the solution was stirred for 30 minutes at room temperature. The solution was neutralised by addition of aqueous sodium bicarbonate and the solvent was removed. The residue was purified by column chromatography on silica gel eluting with chloroform-methanol (5:1, 4:1) to afford 2-amino-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine as a crystalline solid (150 mg, 36%), m.p. 156°-158° C.; λmax (H2O) 242 and 303 nm; λmax (KBr) 3320, 3210, 1640, 1610, 1580, and 1430 cm-1 ; δH [(CD3)2SO] 1.47 (1H, m, 3'-H), 1.78 (2H, q, J 7.2 Hz, 2'-H), 3.3-3.5 (4H, m, 2×4'-H), 4.12 (2H, t, J 7.4 Hz, 1'-H), 4.42 (2H, t, J 5.2 Hz, D2O exchangeable, 2×OH), 6.45 (2H, s, D2O exchangeable, 2-NH2), 8.06 (1H, s, 8-H), and 8.56 (1H, s, 6-H); (Found: C, 50.61; H, 6.45; N, 29.62%. C10H15N5O2 requires: C, 50.62; H, 6.37; N, 29.52%).
Quantity
0.54 g
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10 mL
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20 mL
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400 mg
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200 mg
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Synthesis routes and methods III

Procedure details

To a suspension of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (4.86 g, 13.7 mmol) in methanol (140 ml) containing ammonium formate (400 mM) was added 10% palladium-on-charcoal (0.4 g) and the mixture was heated under reflux for 40 minutes. After cooling the solution was filtered and the solvent removed. The residue was taken up in water and extracted with chloroform (100 ml and 50 ml). The organic layers were combined, dried (magnesium sulphate) and the solvent removed. The residue was dissolved in methanol saturated with ammonia at 0° C. (150 ml) and the solution was stirred for 20 hours. The solvent was removed and the residue suspended in chloroform (20 ml) and filtered. The solid was recrystallised from isopropanol-water and a second recrystallisation was carried out from the mother liquors from ethanol (total 2.71 g, 83%).
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4.86 g
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140 mL
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0.4 g
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Synthesis routes and methods IV

Procedure details

24.21 g (0.1 mole) of 2-amino-9-(2-bromoethyl)purine was completely dissolved in 120 ml of dimethylsulfoxide, to which 48.05 g (0.3 mole) of diethylmalonate and 41.46 g (03 mole) of potassium carbonate were then added. The mixture was stirred at a temperature of 40-50° C. for 4 hours. After completion of the reaction, the reaction product was cooled to room temperature, to which 300 ml of water was then added. The solution was then extracted three times with 400 ml portions of dichloromethane. The organic layer was collected, and dried with anhydrous magnesium sulfate, followed by filtration and washing. The filtrate was concentrated under reduced pressure. The remaining concentrate was added to 300 ml of t-butanol and then warmed to 60° C., followed by the addition of 21.06 g (0.61 mole) of sodium borohydride. To the resulting mixture, 30 ml of methanol was added slowly, followed by stirring for five hours. After completion of the reaction, the reaction product was cooled to room temperature, neutralized with diluted hydrochloric acid, and then concentrated. The remaining concentrate was added to 100 ml of methanol and then stirred for two hours at room temperature, followed by filtration. The filtrate was concentrated under reduced pressure and crystallized from butanol, thereby giving 13.05 g (55% yield) of light yellow-colored 2-amino-9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purine.
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24.21 g
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48.05 g
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41.46 g
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120 mL
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21.06 g
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0 (± 1) mol
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30 mL
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300 mL
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Synthesis routes and methods V

Procedure details

The diol 4 (25 g, 9.2 mmol) was dissolved with a mixed solvent of ethyl acetate (200 ml) and ethanol (100 ml) in a 1 L steel autoclave. The palladium charcoal (5 g) and triethylamine (12 g) were added as well. The reaction mixture was kept at 55° C. under hydrogen pressure (0.8 Mpa) for 4 hours. The reaction was regarded as completed when no hydrogen intake was observed. The catalyst was removed by filtration after cooling down. The filtrate was concentrated by distillation under reduced pressure. The residue was dissolved by addition of DCM and water. The separated aqueous layer was extracted with more DCM (30 ml×3). The combined organic solution was dried and distilled to remove solvent. The residue was dissolved with ethyl acetate (80 ml) and kept at room temperature for 4 hours. The product was collected by filtration and dried under vacuum (18 g, yield 82%).
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25 g
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200 mL
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100 mL
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steel
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1 L
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.